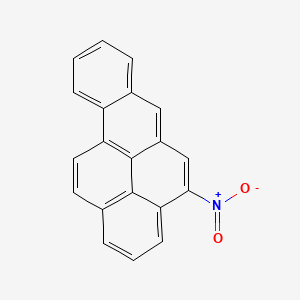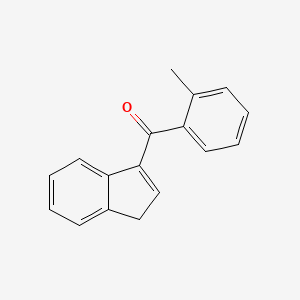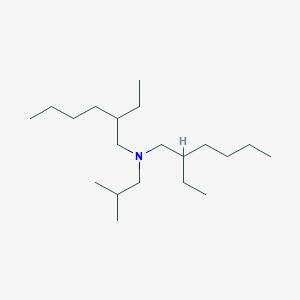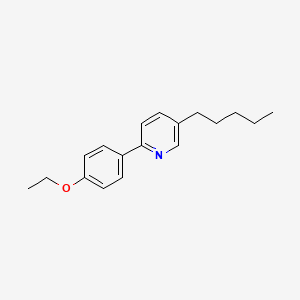
2,4,6-Tris(chloromethyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(chloromethyl)-1,3,5-triazine is a chemical compound with the molecular formula C12H15Cl3. It is known for its unique structure and reactivity, making it a valuable compound in various scientific and industrial applications. This compound is characterized by the presence of three chloromethyl groups attached to a triazine ring, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(chloromethyl)-1,3,5-triazine typically involves the chloromethylation of 1,3,5-triazine. One common method includes the reaction of 1,3,5-triazine with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to obtain the final product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris(chloromethyl)-1,3,5-triazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chloromethyl groups.
Oxidation Reactions: Products depend on the extent of oxidation and can include aldehydes, carboxylic acids, or other oxidized species.
Reduction Reactions: Reduced products vary based on the degree of reduction and the specific reducing agent used.
Aplicaciones Científicas De Investigación
2,4,6-Tris(chloromethyl)-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Tris(bromomethyl)-1,3,5-triazine
- 2,4,6-Tris(iodomethyl)-1,3,5-triazine
- 2,4,6-Tris(methyl)-1,3,5-triazine
Uniqueness
2,4,6-Tris(chloromethyl)-1,3,5-triazine is unique due to its specific reactivity and the presence of chloromethyl groups, which provide distinct chemical properties compared to its bromomethyl, iodomethyl, and methyl analogs. The chloromethyl groups offer a balance of reactivity and stability, making it a versatile compound for various applications.
Propiedades
| 98142-42-8 | |
Fórmula molecular |
C6H6Cl3N3 |
Peso molecular |
226.5 g/mol |
Nombre IUPAC |
2,4,6-tris(chloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C6H6Cl3N3/c7-1-4-10-5(2-8)12-6(3-9)11-4/h1-3H2 |
Clave InChI |
RICRAVHJCLFPFF-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NC(=NC(=N1)CCl)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)




